molecular formula C10H14N4O3S B2915838 1,2-dimethyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034546-39-7

1,2-dimethyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2915838
CAS No.: 2034546-39-7
M. Wt: 270.31
InChI Key: LEGVESFRQQAFNP-UHFFFAOYSA-N
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Description

1,2-Dimethyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide is a sulfonamide compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core imidazole ring The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Formation of amines or amides.

  • Substitution: Formation of various substituted imidazoles or isoxazoles.

Scientific Research Applications

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its antimicrobial properties and potential use in drug development.

  • Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes such as dihydropteroate synthase, which is crucial in the synthesis of folic acid in bacteria. This inhibition can lead to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other sulfonamide derivatives Similar compounds include sulfamethoxazole and sulfadiazine, which also exhibit antimicrobial properties

Properties

IUPAC Name

1,2-dimethyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3S/c1-7-9(4-11-17-7)5-12-18(15,16)10-6-14(3)8(2)13-10/h4,6,12H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGVESFRQQAFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)C2=CN(C(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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